molecular formula C12H16F2N2O B14891925 2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide

2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide

Cat. No.: B14891925
M. Wt: 242.26 g/mol
InChI Key: LAIMSMPIXDBGSJ-UHFFFAOYSA-N
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Description

2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide is an organic compound that features a tert-butylamino group and a difluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide typically involves the reaction of 3,5-difluoroaniline with tert-butylamine in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino or difluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly for conditions where modulation of specific biological pathways is required.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butylamino)-N-(3,5-dichlorophenyl)acetamide
  • 2-(tert-butylamino)-N-(3,5-dimethylphenyl)acetamide
  • 2-(tert-butylamino)-N-(3,5-dibromophenyl)acetamide

Uniqueness

2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide

InChI

InChI=1S/C12H16F2N2O/c1-12(2,3)15-7-11(17)16-10-5-8(13)4-9(14)6-10/h4-6,15H,7H2,1-3H3,(H,16,17)

InChI Key

LAIMSMPIXDBGSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=CC(=C1)F)F

Origin of Product

United States

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